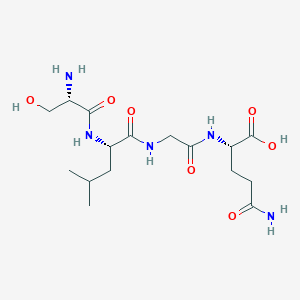

L-Seryl-L-leucylglycyl-L-glutamine

Description

Structure

2D Structure

Properties

CAS No. |

798540-25-7 |

|---|---|

Molecular Formula |

C16H29N5O7 |

Molecular Weight |

403.43 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H29N5O7/c1-8(2)5-11(21-14(25)9(17)7-22)15(26)19-6-13(24)20-10(16(27)28)3-4-12(18)23/h8-11,22H,3-7,17H2,1-2H3,(H2,18,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t9-,10-,11-/m0/s1 |

InChI Key |

HPDOPPZEOMASJW-DCAQKATOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of L Seryl L Leucylglycyl L Glutamine for Research Applications

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS) for L-Seryl-L-leucylglycyl-L-glutamine

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide synthesis due to its efficiency, ease of purification, and amenability to automation. sigmaaldrich.commasterorganicchemistry.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. sigmaaldrich.commasterorganicchemistry.com This approach simplifies the purification process immensely, as excess reagents and by-products are removed by simple filtration and washing steps. vaia.com

The synthesis of this compound via SPPS would commence with the attachment of the C-terminal amino acid, glutamine, to a suitable resin. The peptide chain is then elongated in a C-to-N direction through repeated cycles of deprotection and coupling of the subsequent amino acids: glycine (B1666218), leucine (B10760876), and finally serine. nih.gov

The success of SPPS relies heavily on an effective protecting group strategy to prevent unwanted side reactions at the reactive functional groups of the amino acids. The most prevalent strategy for the synthesis of this compound is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group, in conjunction with acid-labile tert-butyl (tBu) based groups for the permanent protection of amino acid side chains. researchgate.net This is known as an orthogonal protection scheme, where the two classes of protecting groups can be removed under different conditions. nih.gov

For the synthesis of Ser-Leu-Gly-Gln, the following protected amino acids would typically be employed:

Fmoc-Gln(Trt)-OH: The glutamine side-chain amide is protected with a trityl (Trt) group to prevent dehydration and other side reactions during synthesis.

Fmoc-Gly-OH: Glycine has no side chain and thus requires no additional protection.

Fmoc-Leu-OH: Leucine also has a non-reactive side chain.

Fmoc-Ser(tBu)-OH: The hydroxyl group of serine is protected with a tert-butyl (tBu) group to prevent acylation.

The Fmoc group is removed at the beginning of each cycle using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The acid-labile side-chain protecting groups (Trt and tBu) remain intact during this step and are only removed at the end of the synthesis using a strong acid cocktail, such as trifluoroacetic acid (TFA).

Table 1: Typical Protecting Groups for Fmoc/tBu Synthesis of this compound

| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group |

|---|---|---|

| Glutamine (Gln) | Fmoc | Trityl (Trt) |

| Glycine (Gly) | Fmoc | None |

| Leucine (Leu) | Fmoc | None |

The choice of solid support (resin) is crucial for a successful SPPS. The resin must be chemically inert to the reagents used during synthesis, physically stable, and able to swell in the solvents used to allow for the diffusion of reagents. nih.gov For the synthesis of a C-terminal glutamine peptide like Ser-Leu-Gly-Gln, a common choice is a Rink Amide resin or a similar support that yields a C-terminal amide upon cleavage. If a C-terminal carboxylic acid is desired, a Wang resin or 2-chlorotrityl chloride (2-CTC) resin would be appropriate. researchgate.net

The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important parameter to consider for optimizing the synthesis.

Table 2: Common Resins for SPPS of Peptides with C-terminal Glutamine

| Resin Type | Linkage to Peptide | Cleavage Condition | Final C-terminus |

|---|---|---|---|

| Rink Amide | Acid-labile | High % TFA | Amide (-CONH₂) |

| Wang Resin | Acid-labile ester | High % TFA | Carboxylic Acid (-COOH) |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the peptide chain on the resin requires an activating agent, known as a coupling reagent. The choice of coupling reagent and any additives is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. springernature.com

Common coupling reagents used in Fmoc/tBu SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as onium salts such as HBTU, HATU, and PyBOP. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance reaction rates and suppress racemization. springernature.com For the synthesis of Ser-Leu-Gly-Gln, a combination like DIC/OxymaPure or HBTU/HOBt would provide efficient and reliable coupling at each step.

Table 3: Widely Used Coupling Reagents and Additives for SPPS

| Reagent/Additive | Full Name | Function |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling Reagent |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Reagent |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Coupling Reagent |

| DIC | N,N'-Diisopropylcarbodiimide | Coupling Reagent |

| HOBt | 1-Hydroxybenzotriazole | Additive (reduces racemization) |

| OxymaPure | Ethyl cyanohydroxyiminoacetate | Additive (reduces racemization) |

Solution-Phase Peptide Synthesis Approaches for this compound Production

Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, involves the synthesis of the peptide entirely in a solvent system. nih.gov While it can be more labor-intensive due to the need for purification of intermediates after each step, it is highly scalable and can be advantageous for the production of shorter peptides or peptide fragments. springernature.comthieme-connect.de

A plausible fragment condensation strategy for Ser-Leu-Gly-Gln would be to synthesize the dipeptides Fmoc-Ser(tBu)-Leu-OH and H-Gly-Gln(Trt)-OtBu separately. These two fragments would then be coupled in solution, followed by the final deprotection of the protecting groups to yield the target tetrapeptide.

Alternatively, this compound can be synthesized using a stepwise elongation approach in solution. thieme-connect.de This method mirrors the logic of SPPS but without the solid support. The synthesis would start from the C-terminal amino acid, glutamine (as an ester, e.g., Gln-OtBu), and proceed by sequentially coupling the protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Ser(tBu)-OH). Each coupling step would be followed by a deprotection step and purification of the intermediate peptide. While this method requires more extensive purification, it allows for careful characterization of each intermediate, ensuring the quality of the final product.

Chemoenzymatic Synthesis and Biocatalytic Routes for this compound and its Analogues

Chemoenzymatic synthesis combines the precision of enzymatic catalysts with the versatility of chemical methods, offering a powerful approach for peptide bond formation under mild conditions. nih.govyoutube.com This strategy minimizes the need for extensive protecting group chemistry and reduces the risk of racemization, which can be a challenge in purely chemical synthesis. youtube.com

Enzyme Screening and Engineering for Peptide Ligase Activity

The cornerstone of chemoenzymatic peptide synthesis is the use of enzymes that can catalyze the formation of peptide bonds, a reverse of their natural hydrolytic function. researchgate.net These enzymes, known as peptide ligases, can be discovered through screening natural sources or engineered from other proteases to enhance their ligation activity and broaden their substrate specificity. researchgate.netnovoprolabs.com

For the synthesis of a tetrapeptide like this compound, an ideal peptide ligase would efficiently join dipeptide fragments, for instance, Seryl-Leucine and Glycyl-Glutamine. The process of identifying a suitable enzyme involves:

Screening Enzyme Libraries: A diverse collection of proteases and engineered ligases would be tested for their ability to catalyze the desired ligation reaction. Enzymes like subtiligase, a variant of subtilisin, and trypsiligase, an engineered form of trypsin, are promising candidates due to their demonstrated utility in linear peptide synthesis. researchgate.net

Directed Evolution and Protein Engineering: Should a naturally occurring enzyme show low activity or incorrect specificity, protein engineering techniques such as site-directed mutagenesis can be employed. For example, the substrate-binding pocket of a ligase could be modified to better accommodate the side chains of serine, leucine, glycine, or glutamine, thereby increasing the yield and purity of the target tetrapeptide. peptideweb.com Asparaginyl endopeptidases (AEPs), for instance, have been engineered to enhance their ligase activity. peptideweb.com

Table 1: Examples of Engineered Peptide Ligases and Their Characteristics

| Enzyme Class | Parent Enzyme | Key Engineering Features | Typical Recognition Sequence |

| Subtilisin Variants | Subtilisin | Chemical conversion of the catalytic serine to cysteine; mutations to reduce hydrolysis. | Broad specificity, often with a preference for certain amino acids at the ligation site. |

| Trypsin Variants | Trypsin | Introduction of mutations to favor synthesis over hydrolysis; often dependent on cofactors like Zn²⁺. | Specific sequences, such as YRH for trypsiligase. researchgate.net |

| Sortase Variants | Sortase A | Engineered for improved catalytic efficiency and altered substrate specificity. | Recognizes specific motifs like LPXTG. novoprolabs.com |

| Asparaginyl Endopeptidases | Butelase-1, OaAEP1 | Mutations to enhance ligase activity and reduce proteolytic side reactions. | Recognizes Asx-His-Val (Butelase-1) or can be engineered for broader nucleophile acceptance. novoprolabs.compeptideweb.com |

Protease-Mediated Peptide Bond Formation

Proteases, under specific non-aqueous or kinetically controlled conditions, can be effectively used to form peptide bonds. agriculturejournals.cz This approach often involves the use of activated ester substrates to drive the reaction towards synthesis rather than hydrolysis. For this compound, a stepwise or fragment condensation approach could be envisioned.

A potential protease-mediated synthesis could involve:

Fragment Preparation: The dipeptides Boc-Ser-Leu-OEt and H-Gly-Gln-NH₂ could be synthesized chemically.

Enzymatic Ligation: A protease with suitable specificity, such as papain or thermolysin, would be used to catalyze the condensation of the two dipeptide fragments. The choice of enzyme would depend on its specificity for the C-terminal amino acid of the acyl donor (Leucine) and the N-terminal amino acid of the nucleophile (Glycine).

While this method is powerful, unexpected cleavages of existing peptide bonds can occur if the protease specificity is not strictly controlled, leading to truncated byproducts. agriculturejournals.cz

Advancements in Automated and Flow Chemistry for Efficient Tetrapeptide Synthesis

Modern peptide synthesis heavily relies on automation to improve efficiency, reproducibility, and speed. nih.govnih.gov Automated fast-flow peptide synthesis (AFPS) represents a significant advancement over traditional batch solid-phase peptide synthesis (SPPS). nih.govchegg.com

In a flow chemistry setup for synthesizing this compound, the process would involve:

Solid Support: The C-terminal glutamine, with its side chain protected (e.g., with a trityl group), would be anchored to a solid support packed into a column. rsc.org

Continuous Flow: Reagents for deprotection (e.g., piperidine to remove the Fmoc group) and coupling (activated amino acids and coupling reagents like HATU) are continuously pumped through the column. nih.gov

Iterative Synthesis: The peptide chain is built one amino acid at a time by sequentially flowing the required protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH) through the reactor.

Real-time Monitoring: In-line analytical techniques, such as UV spectroscopy, can monitor the completion of each coupling and deprotection step. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Peptide Synthesis

| Feature | Traditional Batch SPPS | Automated Flow Chemistry (AFPS) |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Efficiency | Variable, potential for incomplete reactions and side product formation. | High efficiency due to rapid reagent delivery and efficient mixing. nih.gov |

| Scalability | Can be challenging to scale up. | More readily scalable by adjusting flow rates and reactor size. |

| Control | Less precise control over temperature and reaction times. | Precise control over reaction parameters. nih.gov |

| Reagent Usage | Often requires a large excess of reagents. | More efficient use of reagents. |

This technology has enabled the rapid synthesis of not just tetrapeptides, but entire proteins, demonstrating its power and versatility. nih.gov

Purification and Isolation Strategies for Synthetic this compound in Research Grade

Following synthesis, the crude peptide must be cleaved from the solid support (if applicable) and deprotected. The resulting mixture contains the target peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. peptideweb.com Achieving research-grade purity (typically >95%) requires robust purification strategies.

The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . peptideweb.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), with trifluoroacetic acid (TFA) as an ion-pairing agent. peptideweb.com

Process: The crude peptide mixture is dissolved and injected into the HPLC system. A gradient of increasing organic solvent concentration is applied, causing more hydrophobic molecules to elute later than more polar ones. Fractions are collected and analyzed for purity. Those containing the pure this compound are pooled.

Final Step: The purified peptide solution is then lyophilized (freeze-dried) to remove the solvents and obtain the final product as a white, fluffy powder. peptideweb.com

For more complex purification challenges or large-scale production, other techniques can be employed:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be a useful secondary purification step to remove impurities with different charge characteristics.

Catch-and-Release Purification: An emerging orthogonal technique where the target peptide is selectively modified with a linker that allows it to be captured on a specific resin. After washing away impurities, the pure peptide is released. rsc.org

Table 3: Common Impurities in Crude Synthetic Peptides and Their Removal

| Impurity Type | Description | Primary Removal Method |

| Truncated Sequences | Peptides missing one or more amino acids from the N-terminus. | RP-HPLC, Ion-Exchange Chromatography |

| Deletion Sequences | Peptides missing an internal amino acid. | RP-HPLC (can be challenging if hydrophobicity is similar to the target) |

| Deprotection Byproducts | Scavengers and cleaved protecting groups. | Precipitation, RP-HPLC |

| Racemized Peptides | Peptides containing a D-amino acid instead of the desired L-amino acid. | Chiral chromatography or careful optimization of synthesis to prevent formation. |

Enzymatic Hydrolysis and Metabolic Transformation of L Seryl L Leucylglycyl L Glutamine in Model Systems

Characterization of Peptidases Involved in SLGQ Catabolism

The breakdown of peptides like L-Seryl-L-leucylglycyl-L-glutamine (SLGQ) is carried out by a class of enzymes known as peptidases or proteases. These enzymes catalyze the hydrolysis of peptide bonds. researchgate.net The process can involve different types of peptidases, each with specific cleavage patterns.

Investigation of Aminopeptidase (B13392206) and Carboxypeptidase Activities

Exopeptidases are enzymes that cleave peptide bonds from the ends of a polypeptide chain. nih.govAminopeptidases act on the N-terminal residue, while carboxypeptidases cleave the C-terminal residue. researchgate.netnih.gov In the catabolism of SLGQ, aminopeptidases would sequentially remove serine, followed by leucine (B10760876), and then glycine (B1666218). Conversely, carboxypeptidases would first remove glutamine. nih.govd-nb.info The activity of these enzymes is crucial for the complete digestion of dietary proteins and peptides. d-nb.info For instance, aminopeptidase N is a major brush border membrane peptidase that plays a significant role in the degradation of dietary peptides by releasing N-terminal amino acids. d-nb.info Similarly, carboxypeptidases A and B, found in pancreatic juice, hydrolyze peptide bonds at the C-terminus. d-nb.info The specific enzymes involved in SLGQ breakdown would depend on the specific tissue and cellular environment.

Role of Endopeptidases in Internal Cleavage of SLGQ

Endopeptidases are proteases that break peptide bonds within the non-terminal regions of a polypeptide chain. nih.govrug.nlrug.nlnih.gov Their action on SLGQ would result in smaller peptide fragments. For example, an endopeptidase could cleave the bond between leucine and glycine, or glycine and glutamine, generating dipeptides. The susceptibility of a particular peptide bond to cleavage by an endopeptidase is determined by the specific amino acid sequence around the cleavage site. nih.gov While the primary breakdown of smaller peptides like SLGQ is often dominated by exopeptidases, endopeptidases can also play a role, particularly in initiating the degradation process of larger polypeptides containing this sequence. nih.gov

Kinetics and Specificity of L-Glutaminases Acting on the Glutamine Moiety of SLGQ or its Fragments

The terminal glutamine residue of SLGQ introduces another layer of metabolic processing involving L-glutaminases. These enzymes specifically target the γ-amido bond of glutamine. nih.gov

Enzyme Source and Activity Characterization in Vitro

L-glutaminases are amidohydrolase enzymes that catalyze the hydrolysis of L-glutamine to L-glutamate and ammonia (B1221849). nih.govyoutube.com These enzymes are found in a wide range of organisms and have been characterized from various sources, including bacteria like Achromobacter xylosoxidans and Streptomyces canarius. nih.govmdpi.com

In vitro studies allow for the detailed characterization of glutaminase (B10826351) activity. For instance, purified L-glutaminase from Achromobacter xylosoxidans RSHG1 was found to have a molecular weight of 40 kDa and exhibited optimal activity at pH 7 and 40°C. mdpi.comresearchgate.net The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For the Achromobacter xylosoxidans enzyme, the Km and Vmax were determined to be 0.236 mM and 443.8 U/mg, respectively. mdpi.comresearchgate.net Similarly, L-glutaminase from Streptomyces canarius showed a high affinity for L-glutamine with a Km of 0.129 mM and a Vmax of 2.02 U/mg/min. nih.gov

Table 1: Kinetic Properties of L-Glutaminases from Different Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax |

|---|---|---|---|---|

| Achromobacter xylosoxidans RSHG1 mdpi.comresearchgate.net | 7 | 40 | 0.236 | 443.8 U/mg |

| Streptomyces canarius nih.gov | 8 | 40 | 0.129 | 2.02 U/mg/min |

| Aspergillus versicolor Faesay4 researchgate.net | 7 | 25 | 12.2 x 10⁻⁶ M | 121.95 µmol/mL/min |

| Melioribacter roseus (MrAII) researchgate.net | 9.3 | 70 | 1.4 | 5573 µM/min |

Influence of Peptide Context on γ-Amido Bond Hydrolysis

The hydrolysis of the γ-amido bond of glutamine can be influenced by its position within a peptide chain. Peptidyl glutaminases are a specific type of L-glutaminase that act on glutamine residues covalently bound in peptides. nih.gov The efficiency of these enzymes can be affected by the surrounding amino acids. For the determination of glutamine in peptides, a combination of glutaminase, which acts on C-terminal glutamine, and glutamine synthetase, which can act on N-terminal or internal glutamine residues, is often necessary. nih.gov This suggests that the peptide context, meaning the specific amino acid sequence, can influence the accessibility and hydrolysis of the glutamine side chain. nist.gov

Subsequent Metabolic Pathways of SLGQ-Derived Amino Acids and Dipeptides

Following the enzymatic hydrolysis of SLGQ, the resulting free amino acids (serine, leucine, glycine, and glutamine) and any dipeptide fragments enter various metabolic pathways.

Serine and Glycine: These amino acids are interconvertible, with serine hydroxymethyltransferase catalyzing the conversion. researchgate.netresearchgate.net They are involved in numerous biosynthetic pathways, including the synthesis of purines, heme, and glutathione (B108866). youtube.comnih.gov Serine can be synthesized from the glycolytic intermediate 3-phosphoglycerate. researchgate.netlibretexts.org

Leucine: As a branched-chain amino acid (BCAA), leucine is primarily catabolized in skeletal muscle. youtube.com Its breakdown yields acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle for energy production. youtube.com

Glutamine and Glutamate (B1630785): Glutamine is converted to glutamate by glutaminase. youtube.com Glutamate can then be further metabolized to α-ketoglutarate, an intermediate of the citric acid cycle, by glutamate dehydrogenase. youtube.comresearchgate.net Glutamine also plays a crucial role in nitrogen transport and is a precursor for the synthesis of other amino acids and nucleotides. researchgate.netnih.gov

The dipeptides that may be formed during SLGQ catabolism can be further hydrolyzed into their constituent amino acids by dipeptidases or absorbed and hydrolyzed within the intestinal cells.

Entry into Amino Acid Pool Metabolism

Upon introduction into a biological model system, this compound is expected to be hydrolyzed by peptidases. These enzymes, present on cell membranes and within the cytosol, cleave the peptide bonds linking the amino acid residues. nih.gov This enzymatic action releases the individual amino acids: L-serine, L-leucine, L-glycine, and L-glutamine.

Once liberated, these amino acids are absorbed into the cellular and systemic amino acid pools. This pool is a dynamic reservoir of free amino acids that the body draws upon for various metabolic processes. The contribution of each amino acid from the hydrolysis of this compound to this pool is theoretically equimolar, assuming complete enzymatic cleavage.

The subsequent metabolic pathways of these amino acids are diverse and crucial for cellular function:

L-Serine: A non-essential amino acid, serine can be synthesized by the body but is also obtained from dietary sources. It plays a significant role in the synthesis of proteins, other amino acids such as glycine and cysteine, and is a precursor for the biosynthesis of purines, pyrimidines, and other metabolites. nih.gov

L-Leucine: As an essential amino acid, leucine cannot be synthesized by the body and must be obtained from the diet. It is a key component of proteins and plays a unique role in stimulating muscle protein synthesis. Leucine can also be metabolized to produce acetyl-CoA and acetoacetate, thus contributing to energy production. nih.gov

L-Glycine: The simplest amino acid, glycine is non-essential and is involved in a wide array of metabolic processes. It is a precursor for proteins, glutathione, purines, and heme.

L-Glutamine: A conditionally essential amino acid, glutamine is the most abundant free amino acid in human blood and plays a central role in inter-organ nitrogen transport, immune function, and gut health. nih.gov It is a significant respiratory fuel for rapidly dividing cells and a primary nitrogen donor for the synthesis of nucleotides and other amino acids. nih.gov

The following table illustrates the theoretical contribution of each amino acid to the free amino acid pool following the complete hydrolysis of a given amount of this compound.

| Constituent Amino Acid | Molar Contribution from Tetrapeptide Hydrolysis | Key Metabolic Fates |

| L-Serine | 1 mole | Protein synthesis, glycine and cysteine synthesis, nucleotide precursor |

| L-Leucine | 1 mole | Protein synthesis, energy production (ketogenic) |

| L-Glycine | 1 mole | Protein synthesis, glutathione and purine (B94841) synthesis |

| L-Glutamine | 1 mole | Protein synthesis, nitrogen donation, energy source, ammonia production |

Contribution to Nitrogen Recycling and Ammonia Production in Cellular Models

The L-glutamine component of the tetrapeptide is particularly significant in the context of nitrogen metabolism. Glutamine serves as a major vehicle for the transport of nitrogen between tissues in a non-toxic form. nih.gov

In cellular models, the metabolism of glutamine released from the hydrolysis of this compound would contribute to nitrogen recycling through several key pathways:

Nucleotide Synthesis: The amide nitrogen of glutamine is a crucial donor in the de novo synthesis of purines and pyrimidines, essential for DNA and RNA replication.

Amino Acid Synthesis: The amide nitrogen can be transferred to other carbon skeletons to form various non-essential amino acids.

Urea Cycle: In hepatic models, the nitrogen from glutamine can be incorporated into the urea cycle for excretion, a critical process for maintaining nitrogen homeostasis and preventing ammonia toxicity. reactome.org

A direct consequence of glutamine catabolism is the production of ammonia (NH₃) and its protonated form, the ammonium ion (NH₄⁺). The enzyme glutaminase catalyzes the hydrolysis of glutamine to glutamate and ammonia. researchgate.net This process is vital for various cellular functions but also necessitates mechanisms for ammonia detoxification, primarily through the urea cycle in the liver. reactome.org

Recent research has also highlighted a role for glutamine-derived ammonia in regulating lysosomal pH, which in turn can influence cellular processes like autophagy. nih.gov In some cellular models, particularly cancer cells, the production of ammonia from glutamine has been linked to mechanisms of acid resistance. nih.gov

The table below summarizes the key aspects of nitrogen recycling and ammonia production from the glutamine component of the hydrolyzed tetrapeptide in a representative cellular model.

| Metabolic Process | Key Enzymes | Cellular Location | Significance |

| Nitrogen Donation | Amidotransferases | Cytosol, Mitochondria | Synthesis of nucleotides, amino sugars, and other amino acids. |

| Ammonia Production | Glutaminase (GLS1, GLS2) | Mitochondria | Releases ammonia for various biosynthetic reactions or for detoxification. reactome.org |

| Urea Synthesis | Urea Cycle Enzymes | Liver Mitochondria and Cytosol | Detoxification of ammonia into urea for excretion. reactome.org |

| pH Regulation | - | Lysosomes | Glutamine-derived ammonia can modulate lysosomal pH. nih.gov |

Molecular Interactions and Cellular Engagement of L Seryl L Leucylglycyl L Glutamine in Controlled Research Environments

Stability and Non-Enzymatic Degradation Mechanisms of SLGQ in Aqueous and Biological Media

The integrity of peptides like SLGQ in experimental media is critical for reproducible results. The C-terminal L-glutamine residue is particularly susceptible to non-enzymatic degradation, which can alter the compound's structure and function and introduce confounding variables such as ammonia (B1221849) into the cellular environment thermofisher.comhimedialabs.com. While peptide bonds themselves can undergo hydrolysis, the deamidation of the glutamine side chain is often a primary degradation pathway. When L-glutamine is part of a peptide, it is generally more stable than the free amino acid himedialabs.com.

The stability of the glutamine residue in SLGQ is highly dependent on the pH of the surrounding medium. The non-enzymatic degradation of glutamine, primarily through deamidation to form a pyroglutamate (B8496135) residue and release ammonia, occurs in both acidic and basic conditions sigmaaldrich.comthermofisher.com. The rate of this deamination reaction is significantly influenced by pH, with accelerated degradation observed in the presence of phosphate or bicarbonate ions, which are common in cell culture buffers sigmaaldrich.comthermofisher.com. Studies on free L-glutamine show that the deamination rate increases as the pH rises from 4.3 to 10 himedialabs.comsigmaaldrich.com. Under acidic conditions (pH 1-3), acid catalysis can also promote the deamidation of glutamine residues within peptides nih.gov. This pH-dependent instability means that the precise composition and pH of the buffer system are critical variables in studies involving SLGQ.

Temperature is a critical factor governing the stability of SLGQ. The degradation of the C-terminal glutamine residue is a time and temperature-dependent process thermofisher.com. Storing solutions at physiological temperatures (37°C) significantly accelerates the breakdown of glutamine into ammonia and pyrrolidone carboxylic acid thermofisher.comthermofisher.com. For instance, in Minimum Essential Medium (MEM) at 37°C, free L-glutamine concentration drops by approximately 7% per day nih.gov. Conversely, refrigeration and freezing dramatically slow this process. The degradation rate of L-glutamine in intravenous solutions is less than 0.15% per day at 4°C, minimal at -20°C, and undetectable at -80°C nih.gov.

The composition of the buffer can also affect stability. As noted, buffers containing phosphate or bicarbonate can accelerate the degradation of glutamine compared to simple aqueous solutions sigmaaldrich.comthermofisher.com.

| Temperature | Approximate Degradation Rate (% per day) | Reference |

|---|---|---|

| 37°C | ~7.0% | nih.gov |

| 22-24°C | 0.23% (in water) | nih.gov |

| 4°C | <0.15% | nih.gov |

| -20°C | <0.03% | nih.gov |

| -80°C | Undetectable | nih.gov |

Interactions with Transport Systems in Isolated Cell Lines

The mechanism by which cells internalize tetrapeptides like SLGQ is complex. It may involve direct transport of the intact peptide or, more commonly, extracellular hydrolysis followed by the uptake of smaller peptides and constituent amino acids via specific transporters.

The primary conduits for peptide uptake in many cell types are proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2 nih.govresearchgate.net. These transporters are known to handle a wide range of di- and tripeptides researchgate.net. While the transport of tetrapeptides is less common, it is plausible that SLGQ could be a substrate, or it may be first cleaved by extracellular peptidases into smaller fragments (dipeptides, tripeptides) that are more readily transported sigmaaldrich.com. Research on glutamine-containing dipeptides shows that in the human intestine, the predominant mechanism for their assimilation is the absorption of the intact dipeptide via a proton-gradient-stimulated process, rather than extracellular hydrolysis nih.gov.

Once the peptide or its fragments enter the cell, the resulting L-glutamine can be transported across organellar membranes, such as the mitochondrial membrane, by specific solute carriers to enter metabolic pathways nih.gov. Several transporters are responsible for moving free glutamine across the plasma membrane, including ASCT2 (SLC1A5), LAT1 (SLC7A5), ATB0,+ (SLC6A14), and members of the SLC38 family nih.govmdpi.comresearchgate.net. The activity of these transporters is crucial for maintaining the high intracellular concentration of glutamine required by many cell types.

The introduction of SLGQ into a cell culture medium and its subsequent breakdown and transport can influence the intracellular balance of amino acids. The released L-glutamine, L-serine, L-leucine, and glycine (B1666218) contribute to the intracellular amino acid pool. High levels of exogenous glutamine can alter the metabolism and utilization of other amino acids huankaigroup.com. For example, studies with intestinal bacteria have shown that L-glutamine can reduce the catabolism of most other amino acids, including essential ones like lysine and leucine (B10760876) nih.gov. This suggests that the glutamine component of SLGQ could modulate the intracellular fate of its other constituent amino acids and those already present in the cell. Conversely, a decrease in intracellular glutamine has been shown to lead to significant reductions in other amino acids like glutamate (B1630785) and asparagine frontiersin.org. Therefore, the provision of SLGQ can be expected to have broad effects on cellular amino acid homeostasis, impacting protein synthesis and various metabolic pathways.

Fundamental Roles of L-Glutamine from the Tetrapeptide in Cellular Processes (non-clinical)

Once SLGQ is hydrolyzed, its C-terminal L-glutamine is released to participate in a multitude of fundamental cellular processes. Glutamine is the most abundant free amino acid in the body and is considered conditionally essential, as endogenous synthesis may not meet demand during periods of high metabolic stress nih.govnih.govnih.gov. It serves as a versatile substrate for bioenergetics, biosynthesis, and the maintenance of cellular integrity nih.govencyclopedia.pub.

As a primary energy source, glutamine is vital for rapidly proliferating cells sigmaaldrich.comhuankaigroup.comnih.gov. Through a process called glutaminolysis, glutamine is converted first to glutamate and then to the Krebs cycle intermediate α-ketoglutarate, which can be oxidized to produce ATP huankaigroup.comnih.govcellsignal.comsigmaaldrich.com. This pathway is a significant source of cellular energy, rivaling glucose in importance for many cell types encyclopedia.pub.

Glutamine is also a primary nitrogen donor for the synthesis of a wide array of essential biomolecules thermofisher.comnih.govscielo.br. Its amide nitrogen is used to build purine (B94841) and pyrimidine nucleotides, the building blocks of DNA and RNA sigmaaldrich.comthermofisher.comnih.govsigmaaldrich.com. It also provides nitrogen for the synthesis of other non-essential amino acids, amino sugars, and vitamins like NAD himedialabs.comsigmaaldrich.comsigmaaldrich.comscielo.br.

Furthermore, glutamine plays a critical role in maintaining cellular redox homeostasis. It is a key precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant that protects cells from damage by reactive oxygen species thermofisher.comnih.govencyclopedia.pubnih.gov. The availability of glutamine is thus directly linked to a cell's capacity to mitigate oxidative stress nih.govnih.gov. Glutamine also influences cell signaling, activating pathways like mTORC1 and MAP kinases, which regulate cell growth, proliferation, and survival nih.govnih.govnih.gov.

| Cellular Function | Description | Key Products/Pathways | Reference |

|---|---|---|---|

| Energy Metabolism (Glutaminolysis) | Serves as a respiratory fuel, especially in rapidly dividing cells. | Glutamate, α-Ketoglutarate, TCA Cycle, ATP | huankaigroup.comnih.govcellsignal.comsigmaaldrich.com |

| Biosynthesis (Nitrogen Donor) | Provides nitrogen for the synthesis of essential macromolecules and other amino acids. | Nucleotides (Purines, Pyrimidines), Amino Sugars, NAD | thermofisher.comsigmaaldrich.comnih.govscielo.br |

| Redox Homeostasis | Acts as a precursor for the primary endogenous antioxidant, glutathione. | Glutathione (GSH) | nih.govencyclopedia.pubnih.gov |

| Cell Signaling | Modulates key signaling pathways that control cell growth, proliferation, and apoptosis. | mTORC1, MAP Kinases (ERK, JNK) | nih.govnih.govnih.gov |

| Acid-Base Balance | Involved in renal ammonia production to regulate systemic pH. | Ammonia (NH₃) | nih.govscielo.br |

Precursor in Nucleotide and Other Biomolecule Synthesis in Vitro

L-glutamine, released from the hydrolysis of L-Seryl-L-leucylglycyl-L-glutamine, is a fundamental precursor for the de novo synthesis of nucleotides, a process essential for rapidly proliferating cells. nih.govresearchgate.net It serves as a primary nitrogen donor in the formation of both purine and pyrimidine rings. nih.govnih.gov

Specifically, the γ-nitrogen (amide group) of glutamine is utilized in five distinct reactions during nucleotide biosynthesis. nih.gov In purine synthesis, two glutamine molecules contribute nitrogen atoms to form the precursor inosine monophosphate (IMP), which is then converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov The conversion of IMP to GMP requires an additional glutamine molecule. nih.gov For pyrimidine synthesis, glutamine's nitrogen is a key component in the creation of the precursor orotate. nih.gov

Beyond nucleotides, glutamine-derived carbon and nitrogen are essential for synthesizing other vital biomolecules. The carbon skeleton can be used to produce non-essential amino acids such as proline and aspartate. researchgate.net Aspartate, itself derived from glutamine, is also a crucial precursor for both purine and pyrimidine biosynthesis. nih.govasm.org This highlights glutamine's central role in providing the foundational building blocks required for cellular replication and function in in vitro models.

| Biomolecule | Role of L-Glutamine | Key Intermediates |

| Purines (AMP, GMP) | Donates two nitrogen atoms for the formation of the purine ring. nih.gov | Inosine Monophosphate (IMP) |

| Pyrimidines | Donates a nitrogen atom for the formation of the pyrimidine ring. nih.gov | Orotate, Aspartate |

| Non-Essential Amino Acids | Provides carbon and nitrogen for the synthesis of amino acids like aspartate and proline. researchgate.net | Glutamate, α-Ketoglutarate |

| Hexosamines | The γ-nitrogen is used for the formation of glucosamine. nih.gov | Glucosamine-6-phosphate |

Nitrogen Donor in Anabolic Pathways of Cultured Cells

Glutamine is the most abundant free amino acid and serves as a major shuttle for nitrogen within biological systems, a role that is critical in the anabolic pathways of cultured cells. nih.govfrontiersin.org After being released from this compound, it acts as the primary nitrogen donor for the synthesis of a wide array of nitrogen-containing compounds. nih.govasm.orgmdpi.com

Its α-nitrogen can be transferred via transamination reactions to produce other non-essential amino acids, including alanine, aspartate, and serine. oaepublish.com This function is vital for maintaining the intracellular pool of amino acids required for protein synthesis. mdpi.com The γ-nitrogen is used not only for nucleotide synthesis but also for the production of amino sugars like glucosamine-6-phosphate, which is a precursor for protein glycosylation. oaepublish.com

In essence, glutamine provides the nitrogen required for the biosynthesis of molecules essential for cell proliferation, including other amino acids, nucleotides, and hexosamines. nih.gov This makes it a conditionally essential nutrient in many in vitro cell culture systems, where rapid growth creates a high demand for nitrogenous compounds. nih.gov

Energy Substrate Contribution in Specific Cellular Models

In addition to its role in biosynthesis, L-glutamine is a significant energy substrate for many cell types, particularly those that are rapidly dividing, such as cancer cells and immune cells. jci.orgmdpi.com Through a process known as glutaminolysis, glutamine is catabolized to provide fuel for the tricarboxylic acid (TCA) cycle. dovepress.com

The process begins with the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.govnih.gov Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG). encyclopedia.pubresearchgate.net The entry of α-KG into the TCA cycle supports cellular energy production through oxidative phosphorylation and generates ATP. jci.orgnih.gov This pathway is crucial for replenishing TCA cycle intermediates that are drawn off for biosynthetic processes, a function known as anaplerosis. mdpi.comresearchgate.net

The reliance on glutamine as an energy source can be context-dependent. For instance, under conditions of impaired mitochondrial pyruvate transport, glutamine metabolism can be re-routed to generate both oxaloacetate and acetyl-CoA, allowing it to sustain the TCA cycle as a sole carbon source. nih.gov Furthermore, under hypoxic conditions or in cells with mitochondrial defects, glutamine can undergo reductive carboxylation to produce citrate, providing a carbon source for fatty acid synthesis. oaepublish.comjci.org

| Cellular Model | Contribution of L-Glutamine | Metabolic Pathway |

| Rapidly Proliferating Cells | Major energy source; replenishes TCA cycle intermediates (anaplerosis). mdpi.comjci.org | Glutaminolysis |

| Cells with Impaired Pyruvate Transport | Can serve as the sole carbon source to maintain TCA cycle function. nih.gov | Glutaminolysis (producing OAA and Acetyl-CoA) |

| Hypoxic/Defective Mitochondria Models | Carbon source for lipid synthesis. jci.org | Reductive Carboxylation |

Modulation of Cellular Signaling Pathways in Research Models

L-glutamine is not merely a metabolic substrate; it also functions as a signaling molecule that modulates key cellular pathways controlling growth, survival, and stress responses.

Protein Turnover: Glutamine plays a significant role in regulating protein balance by influencing pathways that control protein synthesis and degradation. physiology.org A key pathway modulated by glutamine is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth and proliferation. nih.govnih.gov Glutamine promotes the activation of mTOR complex 1 (mTORC1) by facilitating the uptake of essential amino acids like leucine, which is a potent mTORC1 activator. nih.govresearchgate.net Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), to enhance protein synthesis. physiology.orgresearchgate.net Studies in intestinal porcine epithelial cells have shown that glutamine stimulates growth by activating the mTOR signaling pathway. researchgate.net

Antioxidant Responses: Glutamine is a critical component of the cell's antioxidant defense system, primarily through its role as a precursor for the synthesis of glutathione (GSH). nih.govdovepress.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). nih.govh-proof.com

The synthesis of GSH is dependent on the availability of glutamate, which is directly produced from glutamine. nih.govencyclopedia.pub By providing the glutamate backbone, glutamine availability is directly linked to the cell's capacity to synthesize GSH and maintain redox homeostasis. nih.gov In research models, glutamine deprivation has been shown to lead to diminished glutathione pools, increasing cellular sensitivity to oxidative stress. jci.orgnih.gov Conversely, supplementation can enhance the glutathione system, thereby reducing oxidative damage. dovepress.com

An in-depth analysis of the tetrapeptide this compound requires sophisticated analytical techniques to unravel its three-dimensional structure and conformational dynamics. The sequence of amino acids—serine, leucine, glycine, and glutamine—presents a molecule with considerable flexibility due to the presence of glycine and the polar/nonpolar nature of its side chains. Understanding its structural preferences is key to comprehending its potential interactions and function. This article focuses on the advanced spectroscopic and crystallographic methods employed to characterize the architecture of this peptide at a molecular level.

Analytical Methodologies for the Detection and Quantification of L Seryl L Leucylglycyl L Glutamine in Academic Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and assessment of the purity of synthetic peptides like L-Seryl-L-leucylglycyl-L-glutamine. nih.govnih.gov Its versatility allows for various modes of separation, each targeting different physicochemical properties of the peptide and its potential impurities.

Reverse-Phase HPLC (RP-HPLC) Optimization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode for peptide analysis due to its high resolution and compatibility with mass spectrometry. researchgate.nettandfonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a polar peptide such as this compound, which contains hydrophilic residues like Serine and Glutamine, optimizing the RP-HPLC method is crucial for achieving adequate retention and sharp peaks.

Several factors are critical in the optimization of RP-HPLC for polar peptides:

Column Choice: Columns with C18 stationary phases are widely used for peptide separations. ymc.co.jp For polar peptides, a column with a high surface area and moderate hydrophobicity may provide better retention.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (A) and an organic modifier (B), usually acetonitrile (B52724) (ACN). A shallow gradient of the organic modifier is often employed to effectively separate peptides with subtle differences in hydrophobicity. nih.gov The use of ion-pairing agents, such as trifluoroacetic acid (TFA), in the mobile phase is standard practice to improve peak shape and resolution by forming neutral ion pairs with the charged groups of the peptide. tandfonline.com

Temperature: Column temperature can influence the selectivity of the separation and the viscosity of the mobile phase, thereby affecting resolution and backpressure. ymc.co.jp Optimization of temperature can lead to improved peak symmetry.

Table 1: Hypothetical Optimized RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 3.5 µm particle size, 150 x 4.6 mm | Standard for peptide separations, provides good resolution. |

| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for improved peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 5-35% B over 30 min | Shallow gradient for optimal separation of polar peptides. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection | UV at 214 nm | Wavelength for detecting the peptide bond. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

For highly polar peptides that exhibit poor retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. youtube.com This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

HILIC is particularly well-suited for separating this compound from very polar impurities. A study on the tetrapeptide SS-20 demonstrated the successful application of a HILIC column for its quantification in plasma, highlighting the suitability of this technique for short peptides. nih.gov The separation mechanism in HILIC is orthogonal to that of RP-HPLC, making it a valuable tool for comprehensive purity analysis when used in conjunction with RP-HPLC. chromatographyonline.com

Table 2: Illustrative HILIC Conditions for the Separation of this compound

| Parameter | Condition | Rationale |

| Column | Amide-based HILIC, 3 µm particle size, 100 x 2.1 mm | Common stationary phase for HILIC, effective for polar analytes. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.5 | Aqueous component for elution. |

| Mobile Phase B | Acetonitrile | Organic component for retention. |

| Gradient | 95-60% B over 20 min | Increasing aqueous content to elute the polar peptide. |

| Flow Rate | 0.4 mL/min | Typical flow rate for smaller ID columns. |

| Column Temp. | 35 °C | Controlled temperature for reproducible retention. |

| Detection | ESI-MS | HILIC mobile phases are highly compatible with mass spectrometry. nih.gov |

Chiral HPLC for Stereoisomeric Purity of Constituent Amino Acids

The stereochemical integrity of the constituent amino acids is a critical quality attribute of any synthetic peptide. Chiral HPLC is the definitive method for assessing the enantiomeric purity of the amino acids released after total hydrolysis of the peptide. This is crucial to ensure that no racemization occurred during the synthesis process.

The analysis typically involves two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that can directly resolve the D- and L-enantiomers of the amino acids. fujifilm.com

Indirect Separation: Derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. nih.gov Reagents like Marfey's reagent (FDAA) are commonly used for this purpose. nih.gov

The choice of method depends on the available instrumentation and the specific amino acids to be analyzed. For this compound, methods would need to be capable of resolving the enantiomers of Serine, Leucine (B10760876), and Glutamine. While Glycine (B1666218) is achiral, its presence would also be confirmed. Recent advancements have led to the development of rapid chiral amino acid analysis methods using UHPLC coupled with mass spectrometry. acs.orgnih.gov

Mass Spectrometry (MS) for Identification, Quantification, and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for peptide analysis, providing accurate molecular weight determination, sequence information, and the ability to quantify the analyte with high sensitivity and specificity. osu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of peptides. europeanpharmaceuticalreview.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, primarily generating protonated molecular ions ([M+nH]n+). For a tetrapeptide like this compound, with a molecular weight of 403.43 g/mol , ESI-MS would be expected to produce a prominent singly protonated ion [M+H]+ at m/z 404.4, and potentially a doubly protonated ion [M+2H]2+ at m/z 202.7. nih.govepa.gov

The response in ESI-MS is influenced by several factors, including the peptide's primary sequence, the number of basic residues, and the composition of the mobile phase. europeanpharmaceuticalreview.com The presence of basic amino acids like the N-terminal serine and the glutamine residue can facilitate protonation. The high organic content of mobile phases used in both RP-HPLC and HILIC enhances the ESI signal, making the coupling of these techniques (LC-MS) highly effective.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation of peptides in CID typically occurs along the peptide backbone, generating specific series of ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the sequence. For this compound, the expected fragmentation would yield a characteristic pattern of b- and y-ions confirming the Ser-Leu-Gly-Gln sequence. It is important to note that glutamine can undergo a neutral loss of ammonia (B1221849) (-17 Da) or cyclization under certain MS conditions, which must be considered during spectral interpretation. nih.govosu.edu

Table 3: Predicted Major b- and y-ion Fragments for this compound ([M+H]+ = 404.4 m/z)

| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |

| b1 | Ser | 88.0 | y1 | Gln | 147.1 |

| b2 | Ser-Leu | 201.1 | y2 | Gly-Gln | 204.1 |

| b3 | Ser-Leu-Gly | 258.1 | y3 | Leu-Gly-Gln | 317.2 |

| y3-NH3 | Leu-Gly-Gln | 300.2 |

Note: The fragmentation of peptides can be complex, and other ion types or neutral losses may also be observed. youtube.comyoutube.com

Quantitative Impurity Profiling in Research Samples

The synthesis of peptides, including this compound, can introduce various impurities. These can include deletion sequences (missing one or more amino acids), insertion sequences (containing extra amino acids), or incompletely removed protecting groups from the synthesis process. oepm.esgoogle.com Quantitative impurity profiling is therefore essential to determine the purity of a research sample and to identify and quantify any contaminants that could affect experimental outcomes.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone technique for impurity profiling of synthetic peptides. oepm.esgoogleapis.com This method allows for the separation of the target peptide from its impurities based on differences in their physicochemical properties, such as hydrophobicity. The mass spectrometer then provides mass-to-charge ratio information, enabling the identification of the impurities based on their molecular weight.

For instance, in the analysis of a synthetic peptide, a reversed-phase HPLC method can be developed to separate the main peptide from its impurities. The relative quantity of each impurity is often determined by comparing its peak area in the chromatogram to the peak area of the main peptide. oepm.es

Table 1: Representative Impurity Profile of a Synthetic Peptide using LC-MS

| Peak | Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Relative Abundance (%) |

| 1 | 12.5 | 1150.6 | Target Peptide | 95.2 |

| 2 | 11.8 | 1049.5 | Deletion of one amino acid | 1.8 |

| 3 | 13.2 | 1222.7 | Incomplete deprotection | 1.1 |

| 4 | 10.9 | 1132.6 | Oxidized form | 0.9 |

| 5 | 14.1 | 1278.7 | Insertion of one amino acid | 0.5 |

This table is a hypothetical representation based on typical impurity profiling data for synthetic peptides and is not specific to this compound.

Spectrophotometric and Fluorescent Assays for Concentration Determination

Accurate concentration determination is fundamental in any research involving peptides. Spectrophotometric and fluorescent assays are common methods employed for this purpose.

Direct UV Detection Methods

Peptides absorb ultraviolet (UV) light due to the presence of peptide bonds and certain amino acid side chains. The peptide bond itself contributes to absorbance at low wavelengths (around 190-220 nm). While this compound lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) which have strong absorbance at 280 nm, quantification via UV spectrophotometry is still possible by measuring the absorbance at shorter wavelengths, typically around 205 nm or 214 nm.

However, direct UV detection at these low wavelengths can be prone to interference from other components in the sample matrix that also absorb in this region. Therefore, this method is most reliable for relatively pure samples. The concentration is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Table 2: Typical Wavelengths for Direct UV Detection of Peptides

| Wavelength | Chromophore | Advantages | Disadvantages |

| 280 nm | Tryptophan, Tyrosine | High specificity | Not applicable to peptides lacking these residues |

| 214 nm | Peptide bond | Generally applicable to all peptides | Potential for interference from other sample components |

| 205 nm | Peptide bond | Higher sensitivity than 214 nm | Increased interference from buffers and other compounds |

Post- and Pre-Column Derivatization Techniques for Enhanced Sensitivity

To overcome the limitations of direct UV detection and to enhance sensitivity and selectivity, derivatization techniques are often employed. These methods involve reacting the peptide with a labeling agent to produce a derivative that is more easily detectable, typically by fluorescence.

Pre-column derivatization involves reacting the peptide with the derivatizing agent before it is introduced into the analytical system, such as an HPLC column. Common derivatizing agents for primary amines (present at the N-terminus and on the side chain of Lysine, which is not in this tetrapeptide) include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Post-column derivatization involves reacting the peptide with the derivatizing agent after it has been separated by HPLC but before it reaches the detector. This approach avoids the potential for the derivatization reaction to interfere with the chromatographic separation.

The choice between pre- and post-column derivatization depends on the specific application, the nature of the peptide, and the analytical instrumentation available.

Development and Validation of Analytical Methods for Complex Research Matrices

The development and validation of analytical methods are crucial steps to ensure that the data generated are accurate, reliable, and reproducible. This is particularly important when analyzing peptides in complex research matrices, such as cell culture media or biological fluids, which contain numerous potentially interfering substances.

Method validation involves assessing several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). These parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Example of Method Validation Parameters for an HPLC Assay of a Peptide

| Parameter | Acceptance Criteria | Example Result |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.99 |

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Robustness | RSD ≤ 5% for varied parameters | Passed for flow rate and temperature variations |

This table provides typical acceptance criteria and results for a validated HPLC method for a peptide and is for illustrative purposes only.

The rigorous development and validation of analytical methods are paramount for generating high-quality, reliable data in academic research involving peptides like this compound.

Exploration of Biochemical Roles and Mechanistic Insights of L Seryl L Leucylglycyl L Glutamine in Defined Research Systems

Investigation as a Model Substrate for Peptidase Activity in Enzyme Assays

The study of enzyme kinetics is fundamental to understanding the mechanisms of peptidase activity. Tetrapeptides, consisting of four amino acids, serve as valuable tools in these investigations, often acting as model substrates to characterize enzyme specificity and efficiency. While specific studies focusing on L-Seryl-L-leucylglycyl-L-glutamine as a model substrate are not extensively documented, the principles of its use in peptidase assays can be inferred from research on similar peptides.

Peptidases, also known as proteases, are enzymes that catalyze the breakdown of proteins into smaller peptides or single amino acids. The specificity of a peptidase is determined by its ability to recognize and cleave specific peptide bonds between amino acid residues. In enzyme assays, synthetic peptides like this compound can be used to determine key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Various techniques are employed to monitor the cleavage of peptide substrates in enzyme assays. One common method involves labeling the peptide with a fluorophore and a quencher. Upon cleavage of the peptide by the peptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time to determine the reaction rate.

The amino acid sequence of a tetrapeptide is crucial for its interaction with a peptidase. The enzyme's active site recognizes a specific sequence of amino acids, and the binding affinity and cleavage efficiency are highly dependent on this sequence. For instance, the presence of a hydrophobic residue like leucine (B10760876) and a polar residue like serine can influence the peptide's interaction with different types of peptidases. The glutamine residue at the C-terminus can also play a significant role in substrate recognition and binding.

| Parameter | Description | Relevance in Peptidase Assays |

|---|---|---|

| Michaelis Constant (Kм) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | Indicates the affinity of the enzyme for the substrate. A lower Kм value suggests a higher affinity. |

| Catalytic Rate (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of the enzyme. |

| Catalytic Efficiency (kcat/Kм) | A measure of how efficiently an enzyme converts a substrate to a product. | Allows for the comparison of the catalytic efficiency of an enzyme for different substrates. |

Role in Nutrient Delivery and Metabolism in Cell Culture Media Optimization

In the realm of cell culture, providing a stable and readily available source of nutrients is paramount for optimal cell growth and productivity. Glutamine is a critical amino acid in cell culture media, serving as a major energy source and a precursor for the synthesis of nucleotides and other amino acids. However, free L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate (B8496135) and ammonia (B1221849). The accumulation of ammonia can be toxic to cells, inhibiting growth and affecting protein production.

To overcome the instability of free glutamine, more stable dipeptides such as L-alanyl-L-glutamine and glycyl-L-glutamine have been widely adopted in cell culture media. nih.govsigmaaldrich.com These dipeptides are resistant to spontaneous degradation and are enzymatically cleaved by peptidases present in the cell culture environment or on the cell surface, releasing free amino acids that can be taken up by the cells. While research on tetrapeptides like this compound for this purpose is less common, the same principle applies. This tetrapeptide can serve as a stable reservoir of not only glutamine but also serine, leucine, and glycine (B1666218), providing a more controlled and sustained release of these essential nutrients.

The use of glutamine-containing peptides has been shown to support robust cell growth, often achieving higher cell densities and viabilities compared to cultures supplemented with free glutamine. This is attributed to the continuous and non-toxic delivery of glutamine, which helps maintain cellular energy metabolism and biosynthetic processes.

A significant advantage of using glutamine-containing peptides is the reduction of ammonia accumulation in bioreactors. sigmaaldrich.comsigmaaldrich.com The controlled release of glutamine from the peptide backbone minimizes the amount of free glutamine that can undergo spontaneous degradation. Lower ammonia levels in the cell culture medium create a more favorable environment for cell growth and can lead to improved productivity of recombinant proteins and other biologics. Studies with dipeptides have demonstrated a significant reduction in ammonia concentration, and it is expected that a stable tetrapeptide like this compound would offer similar benefits.

| Nutrient Source | Stability in Aqueous Solution | Key Advantage in Cell Culture |

|---|---|---|

| Free L-Glutamine | Low | Readily available for cellular uptake. |

| Glutamine-Containing Peptides | High | Stable delivery of glutamine, reducing toxic ammonia accumulation. |

Research on its Impact on Cellular Homeostasis and Stress Responses in Vitro

The availability of key amino acids can profoundly influence cellular homeostasis and the ability of cells to respond to various stressors. Glutamine, in particular, plays a central role in maintaining cellular redox balance and supporting protein synthesis.

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant intracellular antioxidant. It plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of glutathione is highly dependent on the availability of its precursor amino acids, particularly glutamate, which is directly derived from glutamine.

By providing a stable supply of glutamine, the tetrapeptide this compound can indirectly support and enhance the synthesis of glutathione. thermofisher.com This, in turn, can bolster the antioxidant capacity of cells, making them more resilient to oxidative stress induced by various factors, including high cell density, nutrient limitation, or exposure to toxins. An enhanced glutathione pool can help maintain a reduced intracellular environment, which is essential for the proper function of many enzymes and transcription factors.

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process for maintaining cellular health and function. Amino acids serve as the building blocks for protein synthesis, and their availability can directly impact the rate of this process. Glutamine, in addition to its role as an energy source, is a critical component of many proteins.

The controlled release of amino acids from this compound can provide a sustained supply of building blocks for protein synthesis. This is particularly important in rapidly dividing cells or in cell lines used for the production of therapeutic proteins, where a high rate of protein synthesis is required. The serine and leucine components of the tetrapeptide are also essential amino acids that are incorporated into a wide range of proteins.

Furthermore, the cellular energy status, which is supported by glutamine metabolism, is a key regulator of protein turnover. Adequate energy levels are required to fuel the energetically expensive process of protein synthesis. By ensuring a stable energy supply, glutamine-containing peptides can help maintain a positive protein balance, favoring synthesis over degradation, which is crucial for cell growth and the production of desired bioproducts.

Comparative and Analogous Studies of L Seryl L Leucylglycyl L Glutamine Within Peptide Research

Comparison with Other Peptidic Glutamine Sources

Glutamine, an amino acid crucial for numerous cellular functions, is known for its instability in aqueous solutions, where it can degrade into pyroglutamate (B8496135) and ammonia (B1221849). evonik.com To overcome this limitation, glutamine is often supplied in the more stable form of dipeptides. The most common of these are L-alanyl-L-glutamine and glycyl-L-glutamine. evonik.comwikipedia.org

L-alanyl-L-glutamine is widely used in cell culture and parenteral nutrition due to its high solubility and stability during sterilization. wikipedia.orgnih.gov It serves as an effective source of both L-alanine and L-glutamine for cells. nih.govevonik.com Similarly, glycyl-L-glutamine is another stable glutamine-containing dipeptide. nih.govmedchemexpress.com Studies comparing the two have shown that they can be utilized for protein synthesis and growth to a similar extent as the corresponding free amino acids. nih.gov However, the uptake and metabolism rates can differ. For instance, in Chinese Hamster Ovary (CHO) cells, glycyl-L-glutamine is taken up at a lower rate than L-alanyl-L-glutamine, which can lead to reduced formation of inhibitory byproducts like ammonia and lactate, and in some cases, higher antibody titer. evonik.com

While direct comparative studies involving the tetrapeptide L-Seryl-L-leucylglycyl-L-glutamine are not readily found, it can be hypothesized that as a larger peptide, its enzymatic processing to release free glutamine would be a prerequisite for its cellular utilization. The presence of serine, leucine (B10760876), and glycine (B1666218) in the chain would influence its solubility, stability, and interaction with peptidases, potentially offering a different delivery profile compared to the smaller dipeptides.

Table 1: Comparison of Peptidic Glutamine Sources

| Feature | L-Alanyl-L-glutamine | Glycyl-L-glutamine | This compound (Hypothesized) |

| Composition | L-Alanine, L-Glutamine | Glycine, L-Glutamine | L-Serine, L-Leucine, Glycine, L-Glutamine |

| Stability in Solution | High wikipedia.org | High medchemexpress.com | Expected to be high |

| Cellular Uptake | Generally rapid evonik.com | Slower than L-alanyl-L-glutamine in some cell lines evonik.com | Likely requires enzymatic cleavage prior to uptake of constituent amino acids |

| Primary Research Applications | Cell culture media supplement, parenteral nutrition evonik.comwikipedia.orgevonik.com | Cell culture, parenteral nutrition nih.govucdavis.edu | Not yet established in literature |

Structure-Function Relationship Studies with Modified SLGQ Analogues

The biological activity and physicochemical properties of a peptide are intrinsically linked to its amino acid sequence and three-dimensional structure. nih.govnih.govresearchgate.net Investigating analogues of this compound with specific modifications would be a key research strategy to elucidate its structure-function relationship.

Impact of Amino Acid Substitutions on Stability and Enzymatic Processing

Altering the amino acid sequence of this compound would likely have a significant impact on its stability and how it is processed by enzymes. The principles of such modifications are well-established in protein and peptide science. nih.govnih.gov

For example, substituting any of the amino acids in the SLGQ sequence could affect its susceptibility to cleavage by specific proteases or peptidases. The nature of the amino acid at the N-terminus (serine) and the C-terminus (glutamine) is particularly important for recognition by exopeptidases. The internal peptide bonds involving leucine and glycine would be targets for endopeptidases.

Furthermore, the stability of the peptide can be influenced by the properties of the substituted amino acids. nih.gov For instance, replacing an amino acid with one that has a bulkier side chain or a different charge could alter the peptide's conformation, potentially making it more or less stable.

Table 2: Potential Effects of Amino Acid Substitutions in SLGQ Analogues

| Original Amino Acid | Potential Substitution | Hypothesized Impact on Stability/Processing |

| L-Serine | L-Threonine | Similar size and polarity, may have minimal impact on stability but could alter recognition by some enzymes. |

| L-Leucine | L-Isoleucine or L-Valine | Substitution with other branched-chain amino acids might be well-tolerated structurally but could affect the rate of enzymatic cleavage. |

| Glycine | L-Alanine | The addition of a methyl group could introduce steric hindrance, potentially slowing down enzymatic processing. |

| L-Glutamine | L-Asparagine | Shortening the side chain by one carbon could affect solubility and interaction with target enzymes or receptors. |

Role of Chirality on Biochemical Properties

The amino acids in this compound are all in the L-isomeric form, which is the form predominantly found in nature. The chirality of these amino acids is fundamental to the peptide's biochemical properties. If one or more of the L-amino acids were replaced with their D-isomeric counterparts, it would have profound effects.

Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com This increased stability is a strategy often used in the design of peptide-based drugs. However, the introduction of a D-amino acid would also dramatically alter the three-dimensional structure of the peptide, which could in turn affect its biological activity. It might no longer bind to its intended target, or it could gain a new, unforeseen activity.

Investigation of SLGQ in Peptide Library Screening for Novel Research Tool Discovery

Peptide libraries are vast collections of different peptides that can be screened to identify molecules with specific properties, such as binding to a particular receptor or inhibiting an enzyme. mdpi.comnih.govnih.gov These libraries are powerful tools for drug discovery and for identifying novel research probes.

While there is no specific mention in the literature of this compound being used as a lead compound or being identified from a library screen, it represents a sequence that could potentially be part of a larger peptide library. Screening libraries that include tetrapeptides like SLGQ could lead to the discovery of novel research tools. For example, a library of glutamine-containing peptides could be screened to find sequences that are optimally delivered to specific cell types or that have unique modulatory effects on cellular metabolism. The sequence SLGQ, with its combination of polar (serine, glutamine), non-polar (leucine), and simple (glycine) amino acids, presents a unique chemical entity that could have as-yet-undiscovered biological activities.

In silico, or computational, screening methods are increasingly being used to predict the properties of peptides and to narrow down candidates from large virtual libraries for experimental testing. nih.gov The sequence of this compound could be used as a starting point for such virtual screening efforts to design new peptides with desired characteristics.

Future Perspectives and Emerging Directions in Research on L Seryl L Leucylglycyl L Glutamine

Integration with Advanced 'Omics' Technologies (e.g., Peptidomics, Fluxomics) in Model Organisms

The comprehensive study of endogenous peptides, known as peptidomics, offers a powerful lens through which to investigate the potential in vivo presence and function of SLGQ. nih.govnih.gov Peptidomics workflows are designed to identify and quantify the complete set of peptides (the peptidome) in a biological sample, providing a snapshot of proteolytic activity and cellular signaling. nih.govresearchgate.net Should SLGQ be an endogenously produced peptide, its discovery would likely emerge from large-scale peptidomic analyses of tissues or biofluids from model organisms. nih.gov